2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde
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Overview
Description
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is a chemical compound with the molecular formula C10H9NO6S. It is known for its unique structural features, which include a nitro group, a methylsulfonyl group, and a malondialdehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde typically involves the nitration of 4-methylsulfonylbenzaldehyde followed by a condensation reaction with malonic acid. The nitration step requires the use of concentrated nitric acid and sulfuric acid as reagents, while the condensation reaction is carried out under basic conditions using sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfone derivatives using oxidizing agents like potassium permanganate.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Sulfone derivatives: Formed through the oxidation of the methylsulfonyl group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-methylsulfonyltoluene: Similar in structure but lacks the malondialdehyde moiety.
4-Methylsulfonylbenzaldehyde: Similar in structure but lacks the nitro group and malondialdehyde moiety.
Uniqueness
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is unique due to the presence of both the nitro group and the malondialdehyde moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)propanedial |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S/c1-18(16,17)8-2-3-9(7(5-12)6-13)10(4-8)11(14)15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOAYHMNVGYGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(C=O)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371734 |
Source
|
Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197251-71-1 |
Source
|
Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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